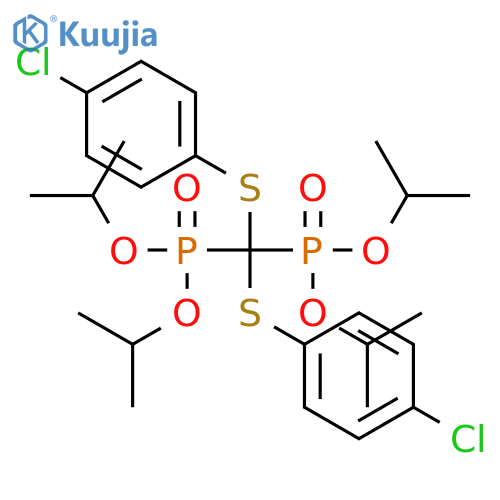Cas no 887353-24-4 (Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester)
ビス(4-クロロフェニル)チオメチレンビホスホン酸テトライソプロピルエステルは、有機リン系化合物の一種であり、高い化学安定性と特異な配位能力を有する。この化合物は、4-クロロフェニル基とチオメチレン基を有するビスホスホン酸エステル構造を特徴とし、金属イオンとのキレート形成能に優れる。テトライソプロピルエステル化により溶解性が向上し、有機溶媒への親和性が高まっている。触媒や機能性材料の前駆体としての応用が期待され、特に遷移金属錯体の合成において有用性を示す。ホスホン酸エステル部位の反応性を活かした多様な誘導体化が可能である点も利点である。

887353-24-4 structure
商品名:Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester
Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester 化学的及び物理的性質
名前と識別子
-
- BIS[(4-CHLOROPHENYL)THIOMETHYLENE]BIPHOSPHONIC ACID, TETRAISOPROPYL ESTER
- 1-chloro-4-[(4-chlorophenyl)sulfanyl-bis[di(propan-2-yloxy)phosphoryl]methyl]sulfanylbenzene
- DTXSID10405229
- FT-0663252
- AKOS025295877
- 887353-24-4
- Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester
-
- インチ: InChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3
- InChIKey: LHANPZPDVZSBJN-UHFFFAOYSA-N
- ほほえんだ: CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C
計算された属性
- せいみつぶんしりょう: 628.08100
- どういたいしつりょう: 628.0805606g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 37
- 回転可能化学結合数: 14
- 複雑さ: 693
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 122Ų
- 疎水性パラメータ計算基準値(XlogP): 7.8
じっけんとくせい
- PSA: 141.28000
- LogP: 10.57530
Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B419075-250mg |
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester |
887353-24-4 | 250mg |
$ 333.00 | 2023-04-18 | ||
| TRC | B419075-100mg |
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester |
887353-24-4 | 100mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B419075-500mg |
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester |
887353-24-4 | 500mg |
$ 643.00 | 2023-04-18 | ||
| TRC | B419075-50mg |
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester |
887353-24-4 | 50mg |
$ 104.00 | 2023-04-18 | ||
| TRC | B419075-1g |
Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester |
887353-24-4 | 1g |
$ 1171.00 | 2023-04-18 |
Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester 関連文献
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
887353-24-4 (Bis(4-chlorophenyl)thiomethylenebiphosphonic Acid, Tetraisopropyl Ester) 関連製品
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
